molecular formula C8H6ClN3 B050617 4-Chlorophthalazin-1-amine CAS No. 13580-86-4

4-Chlorophthalazin-1-amine

Cat. No.: B050617
CAS No.: 13580-86-4
M. Wt: 179.6 g/mol
InChI Key: IJYLJLPFNAQRLL-UHFFFAOYSA-N
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Description

4-Chlorophthalazin-1-amine is an organic compound with the molecular formula C8H6ClN3 and a molecular weight of 179.61 g/mol It is a derivative of phthalazine, characterized by the presence of a chlorine atom at the fourth position and an amine group at the first position on the phthalazine ring

Biochemical Analysis

Biochemical Properties

4-Chlorophthalazin-1-amine has been found to interact with various enzymes and proteins. For instance, it has been reported to be involved in the synthesis of phthalazine-based derivatives, which have shown potent cytotoxicity against certain cell types . The nature of these interactions is often complex and involves multiple biochemical pathways.

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cellular context. For example, it has been reported to have cytotoxic effects on HCT-116 cells, a type of human colon cancer cell . It influences cell function by interacting with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophthalazin-1-amine typically involves the chlorination of phthalazine followed by amination. One common method includes the reaction of phthalazine with phosphorus oxychloride to introduce the chlorine atom, followed by the treatment with ammonia or an amine to form the amine group.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophthalazin-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phthalazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-Chlorophthalazin-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chlorophthalazin-1-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, derivatives of phthalazine, including this compound, have been shown to inhibit vascular endothelial growth factor receptors, which play a crucial role in angiogenesis and tumor growth .

Comparison with Similar Compounds

    Phthalazine: The parent compound of 4-Chlorophthalazin-1-amine, lacking the chlorine and amine groups.

    4-Bromophthalazin-1-amine: Similar structure but with a bromine atom instead of chlorine.

    4-Nitrophthalazin-1-amine: Contains a nitro group instead of chlorine.

Uniqueness: this compound is unique due to the presence of both chlorine and amine groups, which confer distinct chemical reactivity and biological activity. The chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the amine group allows for further functionalization and interaction with biological targets .

Properties

IUPAC Name

4-chlorophthalazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYLJLPFNAQRLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70423363
Record name 4-Chlorophthalazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13580-86-4
Record name 4-Chlorophthalazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture containing 4 mL of 0.5 M 1,4-dichlorophthalazine in DMA, 2 equivalents of amine and 500 mg of KF is heated in a sealed vial at 100° C. overnight. Purification on silica gel and evaporation provides the desired 1-amino-4-chloro-phthalazine.
Quantity
4 mL
Type
reactant
Reaction Step One
[Compound]
Name
amine
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0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
500 mg
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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